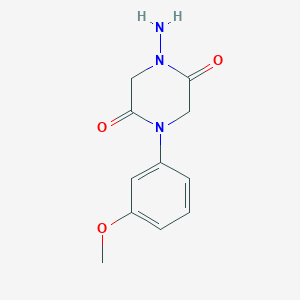![molecular formula C20H22N4OS B292015 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B292015.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is known to interact with the endocannabinoid system in the brain and has been the subject of extensive scientific research.
作用機序
CP-55940 acts as a potent agonist of both the CB1 and CB2 receptors in the brain. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes, including pain sensation, mood, and appetite.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channel activity. It has also been shown to have analgesic and anti-inflammatory effects, as well as potential anti-convulsant and neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of CP-55940 for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of CP-55940 is its potential for toxicity, particularly at high doses.
将来の方向性
There are many potential future directions for research on CP-55940, including further exploration of its potential therapeutic applications, as well as the development of new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, there is a need for further research on the mechanisms underlying the effects of CP-55940, as well as its potential interactions with other drugs and the endocannabinoid system.
合成法
CP-55940 is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-aminothiophene with chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with 4-phenylpiperazine to form the desired product, CP-55940.
科学的研究の応用
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.
特性
分子式 |
C20H22N4OS |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C20H22N4OS/c21-13-17-16-7-4-8-18(16)26-20(17)22-19(25)14-23-9-11-24(12-10-23)15-5-2-1-3-6-15/h1-3,5-6H,4,7-12,14H2,(H,22,25) |
InChIキー |
WVGRTYCCARDHGG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)
![3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)